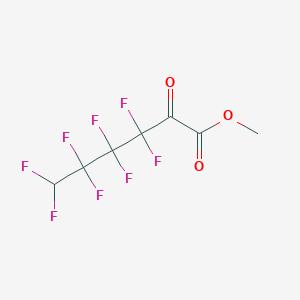
Methyl 3,3,4,4,5,5,6,6-octafluoro-2-oxohexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3,3,4,4,5,5,6,6-octafluoro-2-oxohexanoate is a fluorinated organic compound with the molecular formula C7H4F8O3. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. It is used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,3,4,4,5,5,6,6-octafluoro-2-oxohexanoate typically involves the fluorination of hexanoic acid derivatives. One common method is the reaction of hexanoic acid with fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The process requires stringent safety measures due to the hazardous nature of the reagents and the potential for the release of toxic by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,3,4,4,5,5,6,6-octafluoro-2-oxohexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Compounds with new functional groups replacing fluorine atoms.
Scientific Research Applications
Methyl 3,3,4,4,5,5,6,6-octafluoro-2-oxohexanoate is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and fluorination reactions.
Biology: Studied for its potential effects on biological systems and as a tool for probing biochemical pathways.
Medicine: Investigated for its potential use in drug development and as a diagnostic agent.
Industry: Employed in the production of fluorinated materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 3,3,4,4,5,5,6,6-octafluoro-2-oxohexanoate involves its interaction with molecular targets through its fluorinated functional groups. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The exact pathways and molecular targets depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
Similar Compounds
2-Hexanol, 2-methyl-3,3,4,4,5,5,6,6-octafluoro-: Similar in structure but with an alcohol functional group instead of a ketone.
1,1’-Biphenyl, 2,2’,3,3’,4,4’,5,5’,6,6’-decafluoro-: Another fluorinated compound with a biphenyl structure.
Uniqueness
Methyl 3,3,4,4,5,5,6,6-octafluoro-2-oxohexanoate is unique due to its specific arrangement of fluorine atoms and the presence of a ketone functional group. This combination imparts distinct chemical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
74067-15-5 |
|---|---|
Molecular Formula |
C7H4F8O3 |
Molecular Weight |
288.09 g/mol |
IUPAC Name |
methyl 3,3,4,4,5,5,6,6-octafluoro-2-oxohexanoate |
InChI |
InChI=1S/C7H4F8O3/c1-18-3(17)2(16)5(10,11)7(14,15)6(12,13)4(8)9/h4H,1H3 |
InChI Key |
LYTHXGSQCWYRPT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=O)C(C(C(C(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


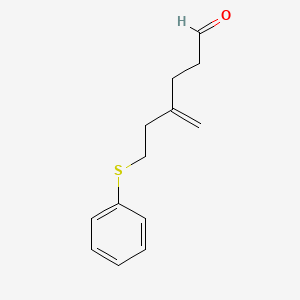
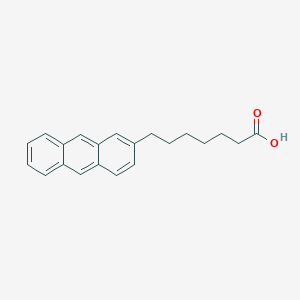
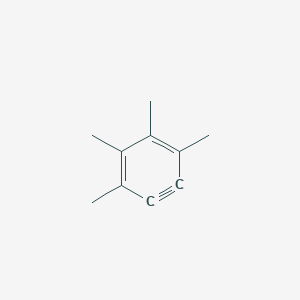
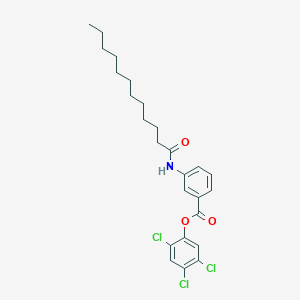

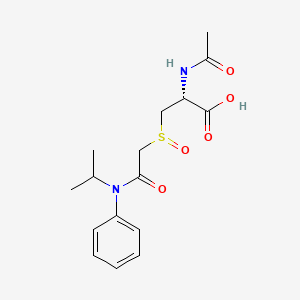
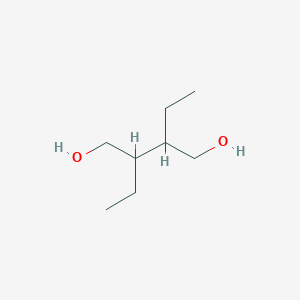
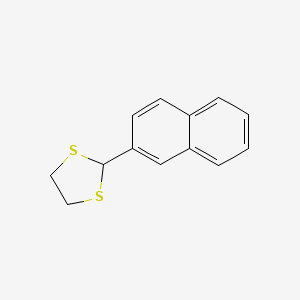
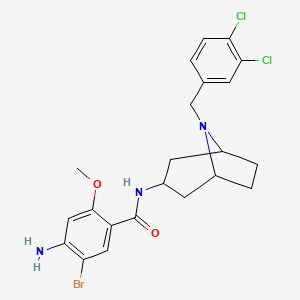
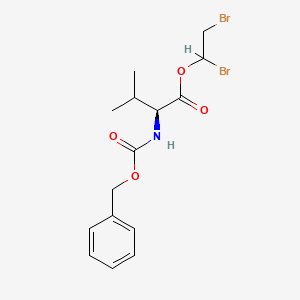
![N-Phenyl-5H-pyridazino[4,5-B]indol-4-amine](/img/structure/B14447989.png)
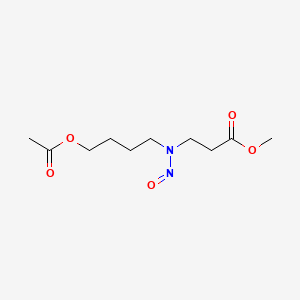
![2-{[(2-Chlorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14448002.png)

